molecular formula C4H9O2S+ B1212564 (Carboxymethyl)(dimethyl)sulfonium CAS No. 24220-08-4

(Carboxymethyl)(dimethyl)sulfonium

Cat. No. B1212564
CAS RN: 24220-08-4
M. Wt: 121.18 g/mol
InChI Key: PSBDWGZCVUAZQS-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(carboxymethyl)(dimethyl)sulfonium is a sulfonium compound. It is a conjugate acid of a (dimethylsulfonio)acetate.

Scientific Research Applications

  • Biological and Environmental Significance : Dimethylsulfoniopropionate (DMSP) and related sulfonium compounds are significant in biological chemistry due to their role in helping organisms combat osmotic stress (Kiene et al., 2011).

  • Chemical Synthesis and Reactions : The synthesis and characterization of sulfonium compounds such as dimethyl(2-ferrocenoylethyl)sulfonium iodide and their ability to undergo nucleophilic substitutions have been explored, demonstrating their potential in producing various functionalized molecules (Pejović et al., 2013).

  • Oxidative Properties : The oxidative properties of certain sulfonium salts, such as the formation of dimethyl(trifluoromethanesulfonyl)sulfonium salt from dimethyl sulfide, have been investigated for applications in mild oxidation of alcohols (Nenajdenko et al., 1997).

  • Protein Chemistry : Sulfonium salts have been used in peptide chemistry, such as in deprotecting cysteine derivatives and facilitating disulfide bond formation in peptides (Bishop et al., 1993).

  • Conformational Studies of Biological Molecules : Research has delved into the conformational preferences of biological sulfonium ions like S-adenosylmethionine, exploring their roles in metabolism and protein interactions (Markham et al., 2002).

  • Medical Research : While excluding drug use and dosage, it is notable that organic sulfonium salts have been studied for their potential antiulcerogenic action (Kuznetsov et al., 1980).

  • Polymer Chemistry : The use of dimethyl sulfonium 2-pyridyl carbonyl methylide in the polymerization of styrene has been studied, showcasing its role in radical polymerization processes (Bhatnagar & Srivastava, 1991).

  • Biochemical Research : Water-soluble dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts have been developed as reagents for selectively modifying amino acids like tryptophan and cysteine in aqueous solutions (Horton & Tucker, 1970).

  • Neuroscience : Research into dimethyl sulfoxide (DMSO) has shown its effects on suppressing ion currents and calcium influx in neurons, with potential implications for neuroprotective strategies (Lu & Mattson, 2001).

  • Environmental Microbiology : The role of DMSP in marine microbial mats and its biological consumption and turnover have been a subject of study, highlighting the ecological importance of these compounds (Visscher & van Gemerden, 1991).

  • Fuel Cell Technology : Novel anion exchange membranes based on sulfonium for alkaline fuel cell applications have been developed, showing promising properties for energy technologies (Hossain et al., 2016).

  • Drug Development : Studies have explored the potential of sulfonium-based oximes for reactivating acetylcholinesterase inhibited by organophosphorus compounds, demonstrating applications in biochemistry and pharmacology (Chandar et al., 2014).

properties

CAS RN

24220-08-4

Product Name

(Carboxymethyl)(dimethyl)sulfonium

Molecular Formula

C4H9O2S+

Molecular Weight

121.18 g/mol

IUPAC Name

carboxymethyl(dimethyl)sulfanium

InChI

InChI=1S/C4H8O2S/c1-7(2)3-4(5)6/h3H2,1-2H3/p+1

InChI Key

PSBDWGZCVUAZQS-UHFFFAOYSA-O

SMILES

C[S+](C)CC(=O)O

Canonical SMILES

C[S+](C)CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Carboxymethyl)(dimethyl)sulfonium
Reactant of Route 2
(Carboxymethyl)(dimethyl)sulfonium
Reactant of Route 3
Reactant of Route 3
(Carboxymethyl)(dimethyl)sulfonium
Reactant of Route 4
(Carboxymethyl)(dimethyl)sulfonium
Reactant of Route 5
Reactant of Route 5
(Carboxymethyl)(dimethyl)sulfonium
Reactant of Route 6
(Carboxymethyl)(dimethyl)sulfonium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.